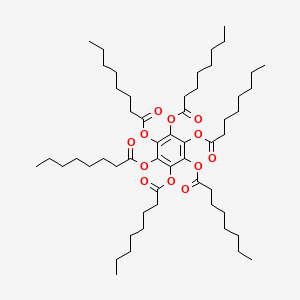

Benzene-hexa-n-octanoate

Description

Properties

CAS No. |

65201-71-0 |

|---|---|

Molecular Formula |

C54H90O12 |

Molecular Weight |

931.3 g/mol |

IUPAC Name |

[2,3,4,5,6-penta(octanoyloxy)phenyl] octanoate |

InChI |

InChI=1S/C54H90O12/c1-7-13-19-25-31-37-43(55)61-49-50(62-44(56)38-32-26-20-14-8-2)52(64-46(58)40-34-28-22-16-10-4)54(66-48(60)42-36-30-24-18-12-6)53(65-47(59)41-35-29-23-17-11-5)51(49)63-45(57)39-33-27-21-15-9-3/h7-42H2,1-6H3 |

InChI Key |

ZYULWONIYVWSQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C(=C(C(=C1OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Esterification Routes for Benzene-hexa-n-octanoate

The formation of this compound is achieved through the esterification of Benzene-1,2,3,4,5,6-hexol with derivatives of octanoic acid. This transformation is crucial for creating the six ester linkages around the central benzene (B151609) ring.

The primary method for synthesizing this compound involves the reaction of Benzene-1,2,3,4,5,6-hexol with an activated form of octanoic acid, such as octanoyl chloride. This approach is favored due to the high reactivity of the acid chloride, which facilitates the complete esterification of all six hydroxyl groups of the benzenehexol core. The reaction is typically carried out in a suitable solvent and in the presence of a base, such as pyridine (B92270), which acts as a catalyst and neutralizes the hydrogen chloride byproduct formed during the reaction. ncsu.edu

A general representation of this reaction is as follows:

C₆(OH)₆ + 6 CH₃(CH₂)₆COCl → C₆(OOC(CH₂)₆CH₃)₆ + 6 HCl

The reaction conditions, including temperature and time, are critical for achieving a high yield and degree of substitution. For instance, in the analogous esterification of cellulose (B213188) with octanoyl chloride, the degree of substitution was found to be significantly influenced by the reaction temperature and the molar ratio of the acylating agent to the hydroxyl groups. ncsu.edu Increasing the reaction temperature can accelerate the esterification process, leading to a higher degree of substitution. ncsu.edu

| Parameter | Condition | Effect on Degree of Substitution (DS) |

|---|---|---|

| Molar Ratio (Octanoyl Chloride:Hydroxyl) | 1.6 to 1.8 | High DS achieved |

| Temperature | 100 °C | Higher temperature increases DS |

| Time | 8 hours | Longer reaction time can increase yield and DS |

The purification of hexa-esters like this compound is essential to remove unreacted starting materials, byproducts, and any partially esterified intermediates. Common purification techniques include column chromatography and recrystallization.

Column chromatography using silica (B1680970) gel is an effective method for separating the desired hexa-ester from more polar impurities. The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the polarity of the mixture being gradually increased to elute compounds of increasing polarity.

Recrystallization is another powerful purification technique. For compounds like this compound, which are expected to have properties of discotic liquid crystals, selecting an appropriate solvent system is crucial. ias.ac.in Often, a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is chosen. For example, phytosterol esters have been purified by crystallization using octanoic acid as a solvent. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

Precursor Chemistry: Hexa-hydroxybenzene Synthesis

The synthesis of the core molecule, Benzene-1,2,3,4,5,6-hexol (also known as hexahydroxybenzene), is a critical first step. A convenient and effective method for its preparation is the reduction of tetrahydroxyquinone (B1683115). uea.ac.uk This synthesis yields a more highly hydroxylated member of the polyhydroxybenzene family. uea.ac.uk

The procedure involves the reduction of tetrahydroxyquinone using stannous chloride dihydrate in a boiling solution of hydrochloric acid. uea.ac.uk The initial deep-red color of the solution disappears as grayish crystals of hexahydroxybenzene (B1219233) precipitate. uea.ac.uk The crude product is then purified by recrystallization from hot hydrochloric acid containing a small amount of stannous chloride and decolorizing carbon to yield snow-white crystals. uea.ac.uk

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

|---|---|---|---|---|

| Tetrahydroxyquinone | Stannous chloride dihydrate | Hydrochloric acid | Hexa-hydroxybenzene | 70-77% |

Derivatization and Analogous Compounds: Synthesis of Related Hexa-substituted Benzene Esters

The synthesis of analogous hexa-substituted benzene esters provides valuable insight into the chemistry of this compound. A variety of these compounds have been prepared, often for their potential applications as discotic liquid crystals. ias.ac.in For example, hexa-substituted benzoic methyl esters have been synthesized by reacting hexakis(bromomethyl)benzene (B1581562) with methyl 4-hydroxybenzoate (B8730719) in the presence of potassium carbonate and potassium iodide. semanticscholar.org

These related compounds often exhibit columnar mesophases, a characteristic feature of discotic liquid crystals. ias.ac.in The nature of the ester group and the length of the alkyl chains can significantly influence the temperature range and stability of these liquid crystalline phases. rsc.org

Mechanistic Investigations in Analogous Esterification and Hydrolysis Processes

The esterification of Benzene-1,2,3,4,5,6-hexol is a classic example of nucleophilic acyl substitution. In the case of using an acid chloride like octanoyl chloride, the reaction proceeds via a nucleophilic attack of the hydroxyl group of the phenol (B47542) on the electrophilic carbonyl carbon of the acid chloride. The presence of a base like pyridine facilitates this reaction by deprotonating the phenol, making it a more potent nucleophile, and by neutralizing the HCl byproduct. nih.gov

The reverse reaction, hydrolysis of the ester, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : The mechanism begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule regenerate the carboxylic acid. All steps in this process are reversible. ncsu.edu

Base-Promoted Hydrolysis (Saponification) : This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The carbonyl group reforms with the expulsion of an alkoxide ion as the leaving group. In the final step, the alkoxide ion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an alcohol. This final deprotonation step is essentially irreversible and drives the reaction to completion.

Mesophase Behavior and Phase Transitions

Thermotropic Mesomorphism in Discotic Systems

Benzene-hexa-n-octanoate is a prime example of a thermotropic liquid crystal, where phase transitions are induced by changes in temperature. nih.gov Its disc-like molecules, consisting of a rigid aromatic core and flexible aliphatic tails, are conducive to forming ordered yet fluid phases. nih.gov

Thermodynamic, optical, and X-ray studies have confirmed that this compound exhibits a highly ordered mesophase. dakenchem.com This phase is characterized by a structure where the disc-shaped molecules stack on top of one another to form columns. dakenchem.com These columns then arrange themselves into a hexagonal lattice. dakenchem.com A key feature of this structure is the irregular spacing between the discs within each column, which means the system possesses long-range translational periodicity in two dimensions but behaves like a liquid in the third dimension. dakenchem.com This arrangement is a defining characteristic of a columnar mesophase. mdpi.comnih.gov Molar volume-temperature studies further support the existence of this columnar phase. nih.gov

This compound displays polymorphism, existing in multiple distinct phases depending on the temperature. Heat capacity measurements have identified three specific phase transitions for a sample with 99.77 mole percent purity. researchgate.net Upon heating, the compound transitions from a crystalline phase (Phase II) to another crystalline phase (Phase I) at 301.89 K. researchgate.net It then transitions from Crystal Phase I into the columnar mesophase at 355.10 K. researchgate.net Finally, the columnar mesophase transforms into an isotropic liquid at 357.09 K. researchgate.net The mesophase is noted to readily super-cool with respect to the crystalline phase. nih.gov

Thermodynamic Analysis of Phase Transitions

The transitions between the different phases of this compound are accompanied by distinct changes in enthalpy, entropy, and heat capacity, which have been quantified through calorimetric studies.

Each phase transition of this compound has a specific enthalpy (ΔH) and entropy (ΔS) change associated with it, representing the energy absorbed and the change in disorder during the transition, respectively. These thermodynamic values underscore the molecular rearrangements occurring at each transition point. For instance, a significant portion of the transition entropy is acquired due to the conformational melting of the paraffinic side chains while the compound is still in a solid state. researchgate.net

The table below details the thermodynamic data for the phase transitions of this compound. researchgate.net

| Transition | Transition Temperature (K) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |

| Crystal Phase II → Crystal Phase I | 301.89 | 48.96 | 164.01 |

| Crystal Phase I → Columnar Mesophase | 355.10 | 46.07 | 129.81 |

| Columnar Mesophase → Isotropic Liquid | 357.09 | 19.22 | 43.77 |

This table is interactive. You can sort and filter the data.

Heat capacity studies conducted with an adiabatic-type calorimeter over a temperature range of 13 to 393 K reveal unique thermal behavior for this compound. researchgate.net A notable finding is that the heat capacity of the columnar mesophase is significantly lower than that of the adjacent crystalline (Phase I) and isotropic liquid phases. researchgate.net For example, a heat capacity measurement within the mesophase at a temperature of 355.688 K yielded a value of 1912.0 J K⁻¹ mol⁻¹. researchgate.net This lower heat capacity in the mesophase is a characteristic feature also observed in other similar discotic compounds, such as Benzene-hexa-n-heptanoate. researchgate.net

Influence of External Parameters on Mesophase Formation

While specific studies detailing the effects of external parameters like pressure or impurities on this compound were not found, the general behavior of thermotropic liquid crystals provides a basis for expected responses. The responsiveness of liquid crystals to external stimuli is a well-established principle that underpins their use in various sensor technologies. mdpi.commdpi.com

Temperature is the primary external parameter influencing thermotropic liquid crystals by definition, as their phases are temperature-dependent. nih.gov The introduction of non-mesogenic impurities, such as certain solvents, into a liquid crystal system typically disrupts the molecular ordering. tuni.firsc.org This disruption can alter the phase transition temperatures, often lowering the clearing point (the temperature of transition to the isotropic liquid phase). tuni.fi This phenomenon is generally understood as an entropy-driven effect resulting from the mixing of the liquid crystal with the impurity. rsc.org Therefore, it can be inferred that the phase transition temperatures of this compound would likely be sensitive to the presence of impurities.

Temperature-Dependent Phase Behavior

The thermal behavior of this compound has been meticulously characterized through adiabatic calorimetry. These studies have revealed a series of phase transitions as a function of temperature, providing fundamental insights into the thermodynamics of this discotic mesogen.

Detailed heat capacity measurements of a high-purity (99.77 mole percent) sample of this compound have identified three distinct phase transitions. tandfonline.com The transitions occur at 301.89 K, 355.10 K, and 357.09 K. The first transition, at 301.89 K, is a solid-solid transition between two crystalline phases (Phase II to Phase I). tandfonline.com The subsequent transitions at 355.10 K and 357.09 K correspond to the melting of the crystalline Phase I into a columnar mesophase and the clearing of the mesophase into an isotropic liquid, respectively. tandfonline.com

The thermodynamic parameters associated with these transitions provide a quantitative understanding of the molecular rearrangements occurring at each stage.

| Transition | Temperature (K) | Enthalpy of Transition (ΔH) (kJ mol⁻¹) | Entropy of Transition (ΔS) (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| Phase II → Phase I | 301.89 | 48.96 | 164.01 |

| Phase I → Columnar Mesophase | 355.10 | 46.07 | 129.81 |

| Columnar Mesophase → Isotropic Liquid | 357.09 | 19.22 | 43.77 |

Infrared spectroscopy studies have complemented these calorimetric measurements, revealing significant changes in the vibrational spectra between the two crystalline phases. tandfonline.com Interestingly, the spectra of the mesophase closely resemble those of the isotropic liquid, suggesting a high degree of conformational disorder in the liquid crystalline state. tandfonline.com A notable observation is that the heat capacity of the columnar mesophase is considerably lower than that of the adjacent crystalline and isotropic liquid phases. tandfonline.com This behavior, also seen in other benzene-hexa-n-alkanoates, is attributed to the substantial entropy gained from the conformational melting of the flexible paraffinic side chains in the solid state, which plays a crucial role in the formation of the columnar mesophase. tandfonline.com

Pressure-Induced Mesomorphism in Related Benzene (B151609) Hexa-n-alkanoates

While detailed pressure-dependent studies specifically on this compound are not extensively available, research on the broader family of benzene hexa-n-alkanoates and other discotic liquid crystals provides valuable insights into the expected effects of pressure. The application of pressure generally favors more ordered phases, leading to an increase in transition temperatures.

The phase transitions in discotic liquid crystals are sensitive to pressure, with the stability of the columnar and nematic phases being influenced by changes in intermolecular distances and packing efficiency. High-pressure studies on related systems have shown that the temperatures of the transitions from the crystalline to the mesophase and from the mesophase to the isotropic liquid typically increase with pressure. This is because pressure enhances the intermolecular interactions, requiring higher thermal energy to disrupt the ordered structures.

The pressure-temperature (P-T) phase diagram of discotic liquid crystals can be complex, sometimes revealing new pressure-induced phases or changes in the nature of the transitions. For instance, in some systems, pressure can induce a transition from a nematic to a more ordered columnar phase. While specific data for this compound is pending, the general trend observed in discotic liquid crystals suggests that its P-T phase diagram would exhibit a positive slope for its phase boundaries.

Molecular Mobility and Conformational Dynamics within Mesophases

The fluid-like nature of the columnar mesophase of this compound is a direct consequence of the significant molecular mobility and conformational flexibility of its constituent molecules. Understanding these dynamic processes is key to elucidating the structure-property relationships in this class of materials.

Within the columnar structures, the disc-like aromatic cores are stacked, while the peripheral n-octanoate chains occupy the space between the columns and are in a relatively disordered, liquid-like state. This segregation of rigid cores and flexible chains leads to a rich variety of dynamic behaviors.

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics in liquid crystals. Studies on similar discotic systems have revealed several relaxation processes. rsc.org An α-relaxation is typically observed, which is associated with the glass transition of the liquid-like alkyl chains. rsc.org This process reflects the cooperative motions of the flexible tails. At lower temperatures, a β-relaxation may be present, corresponding to more localized motions within the alkyl chains, such as gauche-trans isomerizations. rsc.org

Molecular dynamics simulations provide further atomistic insights into the conformational dynamics. These simulations show that the alkyl chains in the mesophase exhibit a high degree of conformational disorder, with a significant population of gauche conformers, similar to the isotropic liquid state. The rate of gauche-trans isomerization is a key parameter governing the fluidity of the side chains. The dynamics are not uniform along the chain; the mobility of the methylene (B1212753) groups generally increases from the point of attachment to the benzene core towards the free end of the chain.

Supramolecular Self Assembly and Columnar Organization

Hierarchical Self-Assembly of Disc-like Molecules

The formation of complex, ordered structures from individual Benzene-hexa-n-octanoate molecules is a prime example of hierarchical self-assembly. This process occurs in a stepwise manner, where organization at one length scale directs the formation of more complex structures at a larger scale. The fundamental building block is the disc-like this compound molecule itself. kent.edu

The initial step in the self-assembly process is driven by the tendency of these disc-shaped molecules to stack on top of one another, forming one-dimensional columns. ias.ac.inrri.res.in This columnar arrangement is a common feature for molecules with a flat, rigid core and flexible peripheral chains. cbpbu.ac.in Subsequently, these columns organize themselves into a two-dimensional lattice, resulting in a highly ordered columnar mesophase. ias.ac.inrri.res.in This hierarchical organization, from individual molecules to columns and then to a macroscopic liquid crystalline phase, is a characteristic feature of discotic liquid crystals.

Columnar Stack Formation: Hexagonal Arrangements and Inter-disc Spacing

X-ray diffraction studies on the homologous series of benzene-hexa-n-alkanoates have revealed that the columns formed by the stacked molecules arrange themselves into a two-dimensional hexagonal lattice. ias.ac.in This hexagonal packing is a common and stable arrangement for columnar liquid crystals.

A key characteristic of these columns is the spacing between the constituent molecular discs. The spacing between the benzene (B151609) cores within a column is not perfectly regular; instead, it is described as liquid-like, with an average separation of approximately 4.5 Å. ias.ac.in The flexible n-octanoate chains are in a disordered, liquid-like state and fill the space between the columns. The inter-columnar distance, which is the distance between the centers of adjacent columns in the hexagonal lattice, is dependent on the length of the alkyl chains. For the shorter chain homologue, benzene-hexa-n-hexanoate, this distance has been determined to be 20.1 Å. It is expected that for this compound, with its longer n-octanoate chains, this inter-columnar distance would be larger.

Table 1: Structural Parameters of Benzene-hexa-n-alkanoate Columnar Phases

| Feature | Description | Approximate Value |

| Molecular Arrangement | Stacking of disc-like molecules | Columns |

| Columnar Lattice | Two-dimensional arrangement of columns | Hexagonal |

| Inter-disc Spacing | Average distance between benzene cores within a column | ~ 4.5 Å |

| Inter-columnar Distance | Dependent on alkyl chain length | > 20.1 Å |

Factors Influencing Columnar Architecture: Molecular Design and Intermolecular Interactions

The formation and stability of the columnar architecture of this compound are governed by a delicate balance of several factors, primarily related to its molecular design and the nature of the intermolecular interactions.

Molecular Design:

Rigid Core: The flat, aromatic benzene core provides a rigid platform that promotes the face-to-face stacking necessary for column formation. kent.edu

Intermolecular Interactions:

π-π Interactions: The aromatic benzene cores of adjacent molecules within a column interact through attractive π-π stacking interactions. These interactions are a significant driving force for the formation of the columnar stacks.

Van der Waals Forces: The aliphatic n-octanoate chains of neighboring columns interact through weaker van der Waals forces. These interactions, while weaker than π-π stacking, are numerous and collectively contribute to the stability of the two-dimensional hexagonal lattice.

The interplay between the attractive forces of the aromatic cores and the space-filling requirements of the flexible alkyl chains is what ultimately determines the formation and characteristics of the columnar liquid crystal phase.

Self-Assembly Pathways and Morphological Outcomes

The self-assembly of this compound into a columnar liquid crystal phase upon cooling from the isotropic liquid state follows a pathway that minimizes the system's free energy. In the isotropic phase, the molecules are randomly oriented and positioned. As the temperature is lowered to the clearing point, the transition to the more ordered mesophase occurs.

The likely self-assembly pathway begins with the formation of small aggregates of molecules, where the disc-like cores start to stack due to π-π interactions. These small stacks then grow into longer columns. As the concentration of these columns increases, they begin to pack together, driven by the need to efficiently fill space and maximize the favorable van der Waals interactions between the surrounding alkyl chains. This packing process leads to the formation of the long-range ordered hexagonal columnar lattice.

The primary morphological outcome of this self-assembly process is the formation of a viscous, birefringent liquid crystalline material. Under a polarizing microscope, this phase would exhibit characteristic optical textures that are indicative of a columnar hexagonal arrangement. The material in this phase possesses properties that are intermediate between those of a crystalline solid and an isotropic liquid, with fluidity in the direction of the columnar axes and a high degree of order in the two dimensions perpendicular to the columns.

Advanced Spectroscopic and Structural Characterization of Mesophases

X-ray Diffraction Studies of Columnar Mesophases

Thermotropic mesomorphism in benzene-hexa-n-alkanoates, including the octanoate (B1194180) derivative, was first reported in a landmark 1977 study. scispace.comresearchgate.netrri.res.in Subsequent X-ray diffraction studies have been instrumental in characterizing the structure of the mesophase formed by these disc-like molecules. scispace.comrri.res.in These investigations reveal a highly ordered lamellar-type liquid crystal, where the molecules self-assemble into columnar structures. scispace.comrri.res.in

Determination of Columnar Lattice Parameters

X-ray diffraction patterns of the mesophase of benzene-hexa-n-alkanoates exhibit sharp inner rings, which are indicative of a well-defined two-dimensional lattice. rri.res.in The Bragg spacings of these reflections for the homologous series are consistent with a hexagonal arrangement of the columns. scispace.comrri.res.in While specific lattice parameters for benzene-hexa-n-octanoate are not detailed in the seminal literature, the data for the series strongly support a hexagonal columnar structure. scispace.comrri.res.in The inter-columnar distance is influenced by the length of the peripheral n-alkoxy chains.

Table 1: X-ray Diffraction Data for a Representative Benzene-hexa-n-alkanoate Mesophase

| Miller Indices (hkl) | Bragg Spacing (d) | Ratio of Spacings (d₁₀₀/d) | Theoretical Ratio for Hexagonal Lattice |

| (100) | 20.1 Å | 1 | 1 |

| (110) | 11.7 Å | 1.72 | 1.732 |

| (200) | 10.1 Å | 1.99 | 2 |

Note: Data is based on the benzene-hexa-n-hexanoate homologue as a representative example of the series.

Analysis of Inter-disc and Inter-columnar Ordering

The structure of these mesophases is characterized by a fascinating combination of order and disorder. scispace.comrri.res.in While the columns themselves are arranged on a regular two-dimensional hexagonal lattice, the ordering within the columns is significantly different. scispace.comrri.res.in The X-ray patterns show a diffuse halo in the wide-angle region, corresponding to a spacing of approximately 4.5 Å. rri.res.in This feature is characteristic of liquid-like disorder and is attributed to the molten state of the aliphatic chains on the periphery of the molecules. researchgate.net

Crucially, the spacing between the disc-like benzene (B151609) cores within each column is irregular. scispace.comrri.res.in This leads to a model where the structure has translational periodicity in the two dimensions perpendicular to the columns, but liquid-like disorder along the columnar axis. scispace.comrri.res.in This arrangement distinguishes it from a true crystalline solid, which would exhibit long-range three-dimensional order.

Vibrational Spectroscopy (Infrared and Raman) for Microstructure and Molecular Order

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the local molecular environment, conformational order, and orientation within the mesophases of this compound. Specific vibrational modes associated with the aromatic core and the aliphatic chains act as sensitive reporters of the molecular structure and its changes with temperature and environment.

Temperature-Dependent Spectroscopic Signatures of Phase Changes

The transitions between the crystalline, liquid crystalline, and isotropic liquid phases of this compound are accompanied by distinct changes in the infrared and Raman spectra. These changes arise from alterations in intermolecular interactions, molecular conformation, and long-range order.

Key spectroscopic markers for phase transitions include:

C-H Stretching Vibrations: The frequencies and bandwidths of the symmetric and asymmetric C-H stretching modes of the methylene (B1212753) groups in the n-octanoate chains are sensitive to the degree of conformational order. In the crystalline phase, these bands are typically sharp and well-resolved, indicating a high population of the all-trans conformation. Upon transitioning to the more disordered mesophase and isotropic liquid, these bands broaden due to an increase in gauche conformers.

Carbonyl Stretching Vibration: The C=O stretching mode of the ester linkage is sensitive to the local environment and intermolecular interactions. Changes in the frequency and shape of this band can indicate alterations in the packing of the molecular cores.

Aromatic Core Vibrations: The in-plane and out-of-plane vibrations of the benzene ring can also shift or broaden at phase transitions, reflecting changes in the π-π stacking interactions between adjacent molecules within the columns.

By monitoring these spectral changes as a function of temperature, the transition temperatures can be accurately determined and the nature of the molecular changes at each transition can be inferred.

Conformational Analysis of Aliphatic Chains and Aromatic Core

Vibrational spectroscopy is a key tool for understanding the conformational landscape of the flexible n-octanoate chains and the orientation of the rigid aromatic core.

Aliphatic Chain Conformation: The Raman spectrum, in particular, is well-suited for studying the conformational order of alkyl chains. The intensity ratio of certain C-H stretching bands can be quantitatively correlated with the degree of trans/gauche isomerization. In the ordered columnar mesophase, the aliphatic chains are expected to have a higher degree of conformational order (more trans conformers) compared to the isotropic liquid state, though less ordered than in the crystalline solid.

Aromatic Core: The vibrational modes of the central benzene ring are governed by its C₆ symmetry. The frequencies of these modes are primarily determined by the strong covalent bonds within the ring. However, subtle shifts can be observed due to intermolecular π-π interactions within the columns of the mesophase. The planarity of the aromatic core is expected to be maintained across the different phases.

Molecular Orientation on External Surfaces

The alignment of the columnar structures of this compound on external surfaces can be effectively studied using polarized infrared spectroscopy. doi.org By measuring the absorption of linearly polarized IR radiation, the average orientation of specific molecular transition dipoles, and thus the orientation of the molecules themselves, can be determined.

For instance, the C=O stretching vibration of the ester groups has a transition dipole moment that is oriented in a specific direction relative to the molecular core. Similarly, the out-of-plane C-H bending vibrations of the aromatic ring have transition moments perpendicular to the plane of the ring. By analyzing the dichroic ratio (the ratio of absorbance parallel and perpendicular to a reference direction on the surface) for these and other vibrational modes, the macroscopic alignment of the liquid crystal director can be elucidated. This information is crucial for understanding how the mesophase organizes at interfaces, which is a key factor in the performance of any potential device application. Studies on similar discotic liquid crystals have shown that the orientation can be either homeotropic (columns perpendicular to the surface) or planar (columns parallel to the surface), depending on the nature of the substrate and its surface treatment. doi.org

Theoretical and Computational Investigations

Molecular Modeling of Discotic Liquid Crystalline Systems

Molecular modeling is a cornerstone in the investigation of discotic liquid crystalline (DLC) systems like Benzene-hexa-n-octanoate. These models are crucial for understanding the relationship between the molecular architecture of the disc-like molecules and their collective behavior, which leads to the formation of columnar mesophases. In these phases, the molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice. researchgate.net

Atomistic molecular dynamics (MD) simulations are a primary tool in this area. In these simulations, the individual atoms of the this compound molecules are represented, and their movements are calculated over time based on a force field that describes the interactions between them. This allows for the study of both structural and dynamic properties of the liquid crystalline phase. For instance, simulations on similar discotic systems, such as triphenylene derivatives, have been used to characterize the bulk structure and compare it favorably with experimental X-ray diffraction data.

These simulations can provide detailed information about:

Intermolecular Spacing: The average distance between the stacked disc-like cores.

Columnar Arrangement: The packing of the columns, which is typically hexagonal.

Alkyl Chain Dynamics: The behavior and conformation of the flexible n-octanoate chains.

The insights gained from molecular modeling are essential for designing new DLC materials with desired properties for applications in electronic devices.

Density Functional Theory (DFT) for Molecular and Suprolecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For systems like this compound, DFT is employed to understand the non-covalent interactions that drive the self-assembly into columnar structures. These interactions are primarily π-π stacking between the aromatic benzene (B151609) cores and van der Waals forces between the surrounding alkyl chains.

DFT calculations can elucidate:

Intermolecular Interaction Energies: By calculating the energy of a dimer of molecules in various orientations (e.g., face-to-face, displaced), the most stable configurations can be identified.

Electronic Properties: DFT can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the potential of these materials in organic electronics. researchgate.net

Vibrational Frequencies: These calculations can be correlated with experimental spectroscopic data, such as infrared and Raman spectroscopy, to validate the theoretical models.

For related discotic liquid crystals, DFT studies have been instrumental in correlating molecular conformation with electronic properties as a function of structural parameters like the co-facial distance and twist angle within a column. researchgate.net These theoretical calculations provide a foundational understanding of the structure-property relationships that govern the behavior of these materials. frontiersin.orgmdpi.com

Illustrative DFT Calculation Outputs for a Model Discotic Dimer

| Parameter | Description | Illustrative Value |

|---|---|---|

| Interaction Energy | The binding energy between two stacked molecules. | -50 to -100 kJ/mol |

| Inter-core Distance | The equilibrium distance between the centers of the benzene cores. | 3.5 - 4.0 Å |

Simulation of Phase Transitions and Microstructures

The transition from a crystalline solid to a discotic liquid crystal phase and then to an isotropic liquid is a key characteristic of this compound. Molecular dynamics simulations are particularly well-suited to study these phase transitions at a molecular level. By systematically changing the temperature in a simulation, one can observe the melting of the crystal lattice and the formation of the columnar liquid crystalline phase.

These simulations can reveal:

Transition Temperatures: By monitoring properties like the potential energy and order parameters as a function of temperature, the temperatures of phase transitions can be estimated.

Mechanism of Formation: Simulations can show how the columns nucleate and grow from the isotropic liquid or crystalline solid.

Defect Structures: The types and dynamics of defects in the columnar lattice, which can significantly impact material properties, can be investigated.

Studies on analogous systems have shown that the length of the alkyl chains has a significant impact on the phase behavior. For example, in a homologous series of triphenylene-based DLCs, the transition temperatures and the stability of the columnar phase are directly related to the chain length. researchgate.net

Correlation of Theoretical Models with Experimental Observations

A crucial aspect of computational research is the validation of theoretical models against experimental data. For this compound and related DLCs, a strong correlation between theoretical predictions and experimental findings provides confidence in the models and allows for a deeper interpretation of the experimental results.

Key areas of correlation include:

Structural Parameters: The inter-columnar and intra-columnar distances predicted by MD simulations can be directly compared with data from X-ray diffraction (XRD) experiments.

Phase Transition Temperatures: The transition temperatures observed in simulations can be compared with those measured by differential scanning calorimetry (DSC).

Spectroscopic Data: As mentioned, vibrational frequencies from DFT calculations can be matched with IR and Raman spectra.

For example, in studies of other discotic liquid crystals, DFT calculations have been successfully used to support and explain the mesomorphic behavior observed experimentally. rsc.org Similarly, the correlation between computed electronic parameters and observed optical properties helps in understanding the photophysical behavior of these materials. rsc.org

Example of Correlating Theoretical and Experimental Data

| Property | Theoretical Method | Experimental Technique |

|---|---|---|

| Inter-columnar Distance | Molecular Dynamics Simulation | X-Ray Diffraction (XRD) |

| Phase Transition Enthalpy | Molecular Dynamics Simulation | Differential Scanning Calorimetry (DSC) |

| Molecular Conformation | DFT Geometry Optimization | Nuclear Magnetic Resonance (NMR) |

Prediction of Self-Assembly Motifs and Stability

One of the ultimate goals of theoretical and computational chemistry in this field is to predict how molecules like this compound will self-assemble into larger structures and to assess the stability of these structures. By understanding the fundamental interactions, it becomes possible to design molecules that will form specific, desired supramolecular architectures.

Computational approaches can predict:

Preferred Packing Arrangements: By calculating the energies of different possible arrangements of molecules, the most likely self-assembly motifs can be identified. For discotic molecules, this typically involves the formation of one-dimensional stacks.

Influence of Molecular Modifications: The effect of changing the length of the alkyl chains or modifying the aromatic core on the stability of the columnar phase can be systematically studied.

Thermodynamic Stability: Free energy calculations can be used to determine the relative stability of different phases (e.g., crystalline vs. liquid crystalline) under various conditions.

For instance, molecular dynamics simulations on benzene-1,3,5-tricarboxamides, another class of disc-shaped molecules, have been used to understand the relative stability of different hydrogen-bonding patterns that drive their self-assembly into supramolecular polymers. rsc.org These predictive capabilities are invaluable for the rational design of new functional materials based on discotic liquid crystals.

Potential Research Applications in Advanced Materials Science

Materials with Specific Mechanical and Surface Properties (Coatings, Adhesives, Nanostructures)

The self-organizing nature of Benzene-hexa-n-octanoate into well-defined nanostructures provides a pathway to materials with tailored mechanical and surface characteristics. The formation of long-range, ordered columnar arrays can be exploited to create specialized films and surfaces.

For coatings , the ability of discotic liquid crystals to form dense, ordered films on a substrate is a key advantage. Research on similar DLCs has shown their potential to serve as highly effective corrosion-resistant coatings. uni-konstanz.de The self-assembly process creates a tightly packed molecular layer that can act as a superior barrier against environmental elements. The long aliphatic (n-octanoate) chains of this compound would likely form a hydrophobic, non-polar surface, further enhancing its protective properties by repelling water and other polar corrosive agents.

The potential for this compound in adhesives is a less explored but plausible area of research. The long, flexible n-octanoate chains could facilitate adhesion to various surfaces through van der Waals forces. By controlling the alignment and density of the columnar structures, it might be possible to engineer adhesive properties, although this application remains speculative and requires further investigation.

The most prominent feature of this compound is its formation of nanostructures . The individual molecules stack to form columns that are typically sub-nanometer in diameter, while these columns arrange themselves into a hexagonal lattice with a separation of 2 to 4 nanometers, dictated by the length of the alkyl chains. nih.gov This predictable self-assembly into an ordered architecture is fundamental to nearly all of its potential applications in materials science.

Table 1: Typical Structural Parameters of Discotic Columnar Liquid Crystal Phases

| Parameter | Typical Value | Description |

| Intra-columnar Distance | 0.3 - 0.5 nm | The face-to-face distance between the stacked aromatic cores within a single column. |

| Inter-columnar Distance | 2 - 4 nm | The center-to-center distance between adjacent columns, determined by the length of the surrounding alkyl chains. |

| Lattice Type | Hexagonal (Colₕ) | The most common two-dimensional lattice formed by the arrangement of the columns. |

| Molecular Tilt | Variable | Molecules can be orthogonal or tilted with respect to the column axis, depending on temperature and molecular structure. |

Organic Electronic Devices and Conductive Materials

The primary driver for research into discotic liquid crystals like this compound is their potential as organic semiconductors. The unique columnar structure provides a natural pathway for charge transport, making them suitable for a range of electronic applications.

In the columnar phases of this compound, charge transport is highly anisotropic. The overlapping π-orbitals of the stacked benzene (B151609) cores create a one-dimensional pathway along which charge carriers (electrons or holes) can "hop" from one molecule to the next. acs.org This process is significantly more efficient along the column axis than between adjacent, insulated columns. The charge carrier mobility, a measure of how quickly a charge can move through the material, is therefore maximized along the length of the columns. The insulating n-octanoate chains serve to electronically decouple the columns from each other, confining charge transport to a one-dimensional regime. The efficiency of this charge transfer is highly dependent on the order and purity of the columnar stacks.

Each self-assembled column of this compound can be considered a "molecular wire," capable of transporting charge over nanoscopic distances. The primary application of this property is in organic photovoltaic (OPV) devices, or solar cells. High-efficiency OPVs require materials that can both absorb light to create excitons (electron-hole pairs) and efficiently separate and transport these charges to electrodes.

Table 2: Performance of an Organic Photovoltaic Device Using a Discotic Liquid Crystal Blend (Data adapted from a study on hexa-peri-hexabenzocoronene and perylene (B46583) blends) uni-konstanz.de

| Parameter | Value | Description |

| Wavelength | 490 nm | The wavelength of incident light for measurement. |

| External Quantum Efficiency (EQE) | > 34% | The ratio of collected charge carriers to incident photons. |

| Open Circuit Voltage (Vₒ꜀) | 0.69 V | The maximum voltage from the device when no current is flowing. |

| Short Circuit Current (Jₛ꜀) | -33.5 µA/cm² | The current through the device when the voltage is zero. |

| Fill Factor (FF) | 40% | A measure of the device's squareness and power extraction efficiency. |

| Power Conversion Efficiency (η) | 1.95% | The overall efficiency of converting light power to electrical power at 490 nm. |

The application of this compound in Organic Light-Emitting Diodes (OLEDs) is less direct. While its charge transport properties are relevant, its own light-emitting capability may be limited. However, molecules with benzene cores are central to OLED technology. For instance, 1,3-bis(N-carbazolyl)benzene (mCP) is a well-known host material in blue OLEDs, where it facilitates efficient energy transfer to light-emitting dopant molecules. researchgate.net This suggests that the benzene core of this compound could be chemically modified and functionalized to serve as a host or charge-transporting layer within an OLED device stack, though significant research would be required to optimize it for this purpose.

Templating and Directed Self-Assembly for Nanofabrication

Beyond its direct use, the ordered structure of this compound can be used as a template for the fabrication of other nanomaterials. The spontaneous formation of the hexagonal columnar phase is a classic example of self-assembly. tue.nl However, for creating functional devices, it is often necessary to control the orientation of these columns over a large area.

This is achieved through directed self-assembly , where an external stimulus is used to guide the organization of the molecules. Techniques can include applying shear forces, using patterned substrates with specific surface energies, or utilizing electric or magnetic fields to align the columns either parallel (planar) or perpendicular (homeotropic) to the substrate.

Once aligned, these columnar arrays can serve as a nanofabrication template . For example, the columns could be used to align other functional nanoparticles or polymers, creating composite materials with anisotropic properties. Alternatively, the this compound could be selectively removed after alignment, leaving behind a nanoporous film with highly regular, oriented channels. These channels could then be filled with other materials to create arrays of nanowires or used as membranes for selective transport, demonstrating a powerful "bottom-up" approach to building complex nanostructures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzene-hexa-n-octanoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of benzenehexol with n-octanoyl chloride under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using H/C NMR (to confirm ester bond formation) and high-resolution mass spectrometry (HRMS) for molecular weight verification. For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in line with standardized protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at ~7 ppm, methylene/methyl groups from octanoate chains at 1-2 ppm). C NMR confirms carbonyl carbons (~170 ppm) and aromatic carbons.

- FT-IR : Ester C=O stretches (~1740 cm) and aromatic C-H bends (~700 cm).

- HRMS : Ensures molecular ion peaks match theoretical mass (e.g., [M+H] or [M+Na]).

Cross-reference data with computational simulations (e.g., DFT for NMR predictions) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact; ethanol-based solvents may degrade latex ).

- Fire Safety : Store away from ignition sources; use CO or dry chemical extinguishers for fires (flammable liquid category) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

- Catalysts : Compare Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., ZnCl).

- Solvents : Polar aprotic solvents (e.g., DMF) may enhance solubility but require higher temps.

- Data Analysis : Apply ANOVA to identify significant factors. For example, a 2024 study on similar esters found ZnCl in toluene increased yields by 22% vs. HSO in DMF .

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Contradiction Analysis : Check for impurities (e.g., unreacted starting materials via TLC).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-d) to isolate signals.

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., NIST Chemistry WebBook for reference spectra) .

Q. What strategies mitigate environmental risks when disposing of this compound waste?

- Methodological Answer :

- Degradation Studies : Test hydrolytic stability under acidic/basic conditions (e.g., 0.1M NaOH at 50°C for 24h) to assess breakdown products.

- Ecotoxicology : Use Daphnia magna assays to determine LC values. A 2022 study on benzoate esters reported LC > 100 mg/L, suggesting moderate aquatic toxicity .

Q. How can computational modeling predict this compound's reactivity in novel applications (e.g., polymer science)?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., ester carbonyls for nucleophilic attack).

- MD Simulations : Predict solubility parameters in polymer matrices (e.g., compatibility with polystyrene derivatives). Recent work on benzenesulfonyl compounds demonstrated ~90% accuracy in predicting reaction pathways .

Data Interpretation & Reporting

Q. How should researchers address non-reproducible results in this compound synthesis?

- Methodological Answer :

- Troubleshooting Checklist :

- Verify reagent purity (e.g., n-octanoyl chloride ≥98% by GC).

- Calibrate equipment (e.g., thermocouples in reflux setups).

- Open Science Practices : Publish negative results and detailed protocols in supplementary materials to aid replication .

Q. What frameworks guide the integration of this compound into interdisciplinary studies (e.g., materials science)?

- Methodological Answer : Use a systems chemistry approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.